2-(Chlorodimethylsilyl)allyl acrylate
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Overview
Description
2-(Chlorodimethylsilyl)allyl acrylate is a specialized organosilicon compound that combines the properties of both acrylates and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorodimethylsilyl)allyl acrylate typically involves the reaction of allyl acrylate with chlorodimethylsilane. This reaction is often carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the addition of the silyl group to the acrylate moiety. The reaction conditions generally include an inert atmosphere (e.g., nitrogen or argon) and a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher efficiency, and reduced formation of by-products. The use of continuous flow reactors allows for the precise control of reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Chlorodimethylsilyl)allyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Polymerization: The acrylate moiety can participate in free radical polymerization, leading to the formation of polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Polymerization: Free radical initiators, such as azobisisobutyronitrile (AIBN), are commonly used to initiate the polymerization of the acrylate group.
Major Products Formed:
Scientific Research Applications
2-(Chlorodimethylsilyl)allyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with unique properties, such as enhanced thermal stability and hydrophobicity.
Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to form strong bonds with various substrates.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Mechanism of Action
The mechanism of action of 2-(Chlorodimethylsilyl)allyl acrylate involves the reactivity of both the acrylate and silyl groups. The acrylate group can undergo polymerization or addition reactions, while the silyl group can participate in substitution reactions. These combined reactivities allow the compound to form complex structures and materials with tailored properties .
Comparison with Similar Compounds
Allyl Acrylate: Similar in structure but lacks the silyl group, resulting in different reactivity and properties.
Methacryloyl Chloride: Contains a similar acrylate moiety but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 2-(Chlorodimethylsilyl)allyl acrylate is unique due to the presence of both the acrylate and silyl groups, which confer a combination of reactivities that are not found in other similar compounds. This dual functionality makes it a valuable building block in the synthesis of advanced materials and polymers .
Properties
CAS No. |
99869-39-3 |
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Molecular Formula |
C8H13ClO2Si |
Molecular Weight |
204.72 g/mol |
IUPAC Name |
2-[chloro(dimethyl)silyl]prop-2-enyl prop-2-enoate |
InChI |
InChI=1S/C8H13ClO2Si/c1-5-8(10)11-6-7(2)12(3,4)9/h5H,1-2,6H2,3-4H3 |
InChI Key |
KDFFDVVANRQRFV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C(=C)COC(=O)C=C)Cl |
Origin of Product |
United States |
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